REACTION_CXSMILES
|
C([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1O)[N:10](CC1C=CC=CC=1)[CH:9]=[CH:8][C:7]2=O)(=O)C.C(=O)([O-])[O-:24].[K+].[K+].BrCC=C.O>CN(C)C=O>[NH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:13][CH:12]=2)[CH:7]=[CH:8][C:9]1=[O:24] |f:1.2.3|
|
Name
|
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C2C(C=CN(C2=CC1O)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
BrCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred rapidly for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid produced
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
The yellow solid was dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 198.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1O)[N:10](CC1C=CC=CC=1)[CH:9]=[CH:8][C:7]2=O)(=O)C.C(=O)([O-])[O-:24].[K+].[K+].BrCC=C.O>CN(C)C=O>[NH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:13][CH:12]=2)[CH:7]=[CH:8][C:9]1=[O:24] |f:1.2.3|
|
Name
|
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C2C(C=CN(C2=CC1O)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
BrCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred rapidly for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid produced
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
The yellow solid was dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 198.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1O)[N:10](CC1C=CC=CC=1)[CH:9]=[CH:8][C:7]2=O)(=O)C.C(=O)([O-])[O-:24].[K+].[K+].BrCC=C.O>CN(C)C=O>[NH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:13][CH:12]=2)[CH:7]=[CH:8][C:9]1=[O:24] |f:1.2.3|
|
Name
|
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C2C(C=CN(C2=CC1O)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
BrCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred rapidly for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid produced
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
The yellow solid was dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 198.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |